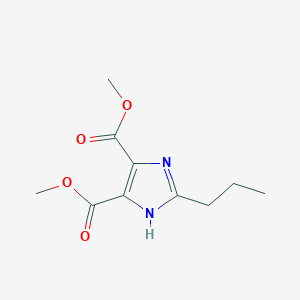![molecular formula C18H37NO6 B039673 N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide CAS No. 119772-49-5](/img/structure/B39673.png)
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deoxy-(N-methylundecanamido)-D-glucitol is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a glucitol (sugar alcohol) backbone, which is modified by the attachment of an N-methylundecanamido group. The combination of these functional groups imparts distinct physicochemical properties to the compound, making it useful in a range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-(N-methylundecanamido)-D-glucitol typically involves multiple steps, starting with the preparation of the glucitol backbone. The glucitol is then subjected to a series of chemical reactions to introduce the N-methylundecanamido group. Common synthetic routes include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucitol are protected using suitable protecting groups to prevent unwanted side reactions.
Amidation Reaction: The protected glucitol is reacted with N-methylundecanoic acid or its derivatives under appropriate conditions to form the N-methylundecanamido group.
Deprotection: The protecting groups are removed to yield the final product, 1-Deoxy-(N-methylundecanamido)-D-glucitol.
Industrial Production Methods
Industrial production of 1-Deoxy-(N-methylundecanamido)-D-glucitol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of reagents, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Deoxy-(N-methylundecanamido)-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Deoxy-(N-methylundecanamido)-D-glucitol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the formulation of various products, such as detergents and surfactants, due to its amphiphilic nature.
作用機序
The mechanism of action of 1-Deoxy-(N-methylundecanamido)-D-glucitol involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting lipid membranes and inactivating viruses. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
1-Deoxy-(N-methylundecanamido)-D-glucitol can be compared with other similar compounds, such as:
N-methylglucamides: These compounds share a similar glucitol backbone but differ in the length and structure of the attached amido group.
Alkylglucosides: These compounds have a glucitol backbone with an alkyl group attached, differing in the nature of the substituent group.
The uniqueness of 1-Deoxy-(N-methylundecanamido)-D-glucitol lies in its specific combination of functional groups, which imparts distinct properties and applications compared to other similar compounds.
特性
CAS番号 |
119772-49-5 |
|---|---|
分子式 |
C18H37NO6 |
分子量 |
363.5 g/mol |
IUPAC名 |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide |
InChI |
InChI=1S/C18H37NO6/c1-3-4-5-6-7-8-9-10-11-16(23)19(2)12-14(21)17(24)18(25)15(22)13-20/h14-15,17-18,20-22,24-25H,3-13H2,1-2H3/t14-,15+,17+,18+/m0/s1 |
InChIキー |
PGNXLDQQCINNPZ-BURFUSLBSA-N |
異性体SMILES |
CCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
| 119772-49-5 | |
同義語 |
1-deoxy-(N-methylundecanamido)-D-glucitol MEGA 11 MEGA-11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B39590.png)
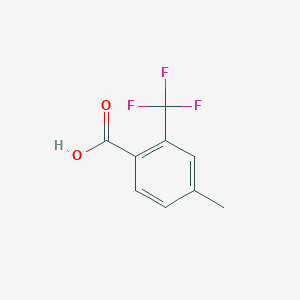


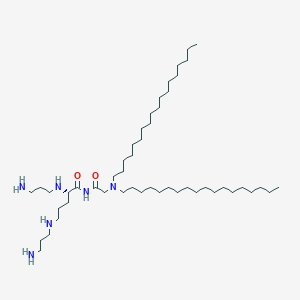

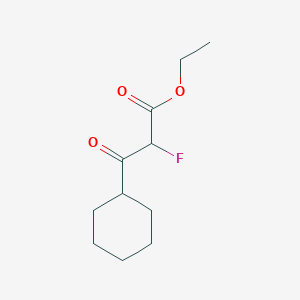
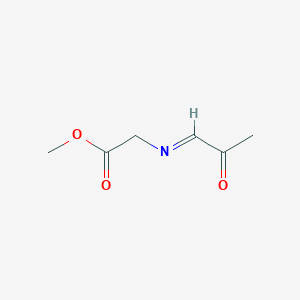
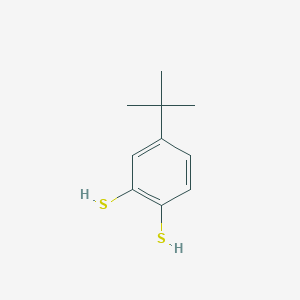
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)
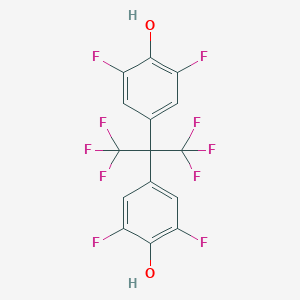
![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
